N-(2-ethoxyphenyl)-2,4-dimethylbenzamide
Description
N-(2-ethoxyphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group linked to a 2-ethoxyphenylamine moiety.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
YOVHCYVZNIFLIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations:
- Substituent Position and Bulk : The 2,4-dimethyl substitution in the target compound contrasts with the 3,4-dimethyl group in S9229 . The latter’s bulkier N-substituent (1-methoxy-4-methylpentan-2-yl) likely enhances its binding to the umami receptor hTAS1R1/hTASR3, explaining its high potency.
- Electron-Withdrawing vs.
- Functional Group Diversity : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, a property absent in the target compound .
Metabolic and Pharmacokinetic Profiles
Table 2: Metabolic Pathways of Selected Benzamides
- D2916 : Demonstrates sex-dependent metabolism in rats, with females producing the active metabolite D3187 via isoxazolyl methyl hydroxylation . This highlights how N-substituent chemistry influences metabolic fate.
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